An In-depth Technical Guide to Isobutyl Acetoacetate: Chemical Properties and Structure
An In-depth Technical Guide to Isobutyl Acetoacetate: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isobutyl acetoacetate (B1235776) (IBAA) is a versatile organic compound with significant applications in the pharmaceutical and chemical industries. This technical guide provides a comprehensive overview of its chemical properties, structure, synthesis, and safety profile. Quantitative data are presented in structured tables for ease of reference, and detailed experimental protocols for its synthesis are provided. A logical diagram illustrating the key aspects of IBAA is also included to facilitate a deeper understanding of this important molecule.
Chemical Structure and Identification
Isobutyl acetoacetate, systematically named 2-methylpropyl 3-oxobutanoate, is the isobutyl ester of acetoacetic acid.[1] It is characterized by a ketone and an ester functional group, which contribute to its reactivity and utility as a chemical intermediate.[2]
Table 1: Chemical Identifiers for Isobutyl Acetoacetate
| Identifier | Value |
| CAS Number | 7779-75-1[3] |
| IUPAC Name | 2-methylpropyl 3-oxobutanoate[1] |
| Molecular Formula | C8H14O3[4] |
| SMILES | CC(C)COC(=O)CC(=O)C[1] |
| InChI | InChI=1S/C8H14O3/c1-6(2)5-11-8(10)4-7(3)9/h6H,4-5H2,1-3H3[5] |
| InChIKey | ZYXNLVMBIHVDRH-UHFFFAOYSA-N[5] |
| Synonyms | Isobutyl 3-oxobutanoate, Acetoacetic acid isobutyl ester[3] |
Physicochemical Properties
Isobutyl acetoacetate is a clear, colorless liquid with a sweet, fruity, and somewhat winey or brandy-like odor.[2][6] It is insoluble in water but soluble in alcohols and oils.[6]
Table 2: Physicochemical Properties of Isobutyl Acetoacetate
| Property | Value |
| Molecular Weight | 158.19 g/mol [7] |
| Density | 0.98 g/mL at 25 °C[6] |
| Boiling Point | 196 °C at 760 mmHg[6], 100 °C at 22 mmHg[7] |
| Melting Point | 177-179 °C (solvent: ethyl ether)[3][5] |
| Flash Point | 78.3 °C (closed cup)[7][8] |
| Refractive Index (n20/D) | 1.424[6] |
| Vapor Pressure | 0.342 mmHg at 25 °C[3][7] |
| LogP | 1.16470[3] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of isobutyl acetoacetate. The following table summarizes key spectral data.
Table 3: Spectroscopic Data for Isobutyl Acetoacetate
| Technique | Data Highlights |
| ¹H NMR (CDCl₃) | δ (ppm): 0.94 (d, 6H), 1.95 (m, 1H), 2.28 (s, 3H), 3.47 (s, 2H), 3.92 (d, 2H), 5.01 (s, 1H, enol form)[9] |
| ¹³C NMR | Data not explicitly found in search results. |
| FTIR (Neat) | Key peaks indicative of C=O (ester and ketone) and C-O stretching.[4] |
| Mass Spectrometry | Molecular Ion (M⁺): 158[1] |
Synthesis and Reactivity
Isobutyl acetoacetate can be synthesized through several methods, with the reaction of isobutanol and diketene (B1670635) being a common approach. It is also prepared by the Claisen condensation of isobutyl acetate (B1210297) with ethyl acetate using a sodium ethoxide catalyst.[2][6]
Experimental Protocols
4.1.1. Synthesis from Isobutanol and Diketene (Adapted from a similar synthesis)
This protocol is adapted from the synthesis of tert-butyl acetoacetate.
Materials:
-
Isobutanol
-
Diketene
-
Anhydrous sodium acetate
-
Three-necked flask
-
Mechanical stirrer
-
Dropping funnel
-
Reflux condenser
-
Thermometer
-
Heating mantle
-
Vacuum distillation apparatus
Procedure:
-
Equip a 500-mL three-necked flask with a mechanical stirrer, a dropping funnel, a reflux condenser, and a thermometer.
-
Add 1.07 moles of isobutanol to the flask.
-
Heat the flask with a heating mantle to 80-85 °C.
-
Add a catalytic amount of anhydrous sodium acetate (e.g., 4.8 mmoles) with stirring.
-
Add 1.14 moles of diketene dropwise over 2.5 hours, maintaining the temperature. The temperature may initially drop and then rise.
-
After the addition is complete, stir the mixture for an additional 30 minutes.
-
Purify the product by vacuum distillation.
4.1.2. General Protocol for Transesterification
Materials:
-
A β-keto-ester (e.g., methyl acetoacetate or ethyl acetoacetate)
-
Isobutanol
-
A suitable catalyst (e.g., silica-supported boric acid)
-
Reaction vessel with magnetic stirrer
-
Heating apparatus
Procedure:
-
In a reaction vessel, combine the β-keto-ester (1 mmol), isobutanol (1.1 mmol), and the catalyst.
-
Heat the mixture to the desired temperature (e.g., 100 °C) with stirring for several hours.
-
Monitor the reaction progress using a suitable technique like Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture and dilute it with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Filter to remove the catalyst.
-
Purify the crude product using column chromatography.
Reactivity
The presence of both a ketone and an ester group makes isobutyl acetoacetate a valuable intermediate in organic synthesis. It can undergo a variety of reactions, including alkylation, acylation, and condensation, making it a key building block for more complex molecules.
Safety and Handling
Isobutyl acetoacetate is a combustible liquid and can cause skin and serious eye irritation.[8][10] Proper personal protective equipment (PPE), including eye shields and gloves, should be worn when handling this chemical.[8]
Table 4: Safety and Hazard Information for Isobutyl Acetoacetate
| Hazard Information | Details |
| GHS Pictogram | |
| Signal Word | Warning[10] |
| Hazard Statements | H315: Causes skin irritation. H319: Causes serious eye irritation.[10] |
| Precautionary Statements | P264, P280, P302+P352, P305+P351+P338, P332+P313, P337+P313[10] |
| Storage Class | 10 - Combustible liquids[8] |
Applications
Isobutyl acetoacetate serves as a crucial intermediate in the synthesis of various pharmaceuticals.[2] A notable application is in the production of Nisoldipine, a calcium channel blocker used to treat high blood pressure.[3] It is also utilized as a flavoring agent in the food industry due to its fruity and wine-like aroma.[4]
Logical Relationships of Isobutyl Acetoacetate
The following diagram illustrates the interconnectedness of the synthesis, structure, properties, and applications of isobutyl acetoacetate.
Caption: Logical relationships of isobutyl acetoacetate.
Conclusion
Isobutyl acetoacetate is a valuable chemical compound with a well-defined chemical structure and a range of useful physicochemical properties. Its synthesis is achievable through established organic chemistry protocols, and its reactivity makes it a key building block in the pharmaceutical and flavor industries. A thorough understanding of its properties, synthesis, and safety is essential for its effective and safe utilization in research and development.
References
- 1. Expedient approach for trans-esterification of β-keto esters under solvent free conditions using silica supported boric acid (SiO2–H3BO3) as a recyclable catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. chemiepraktika.pbworks.com [chemiepraktika.pbworks.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Claisen Condensation [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
